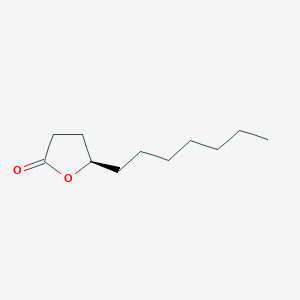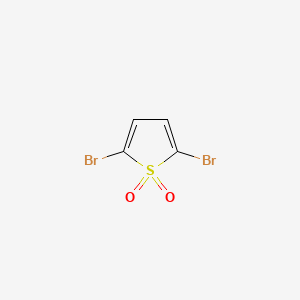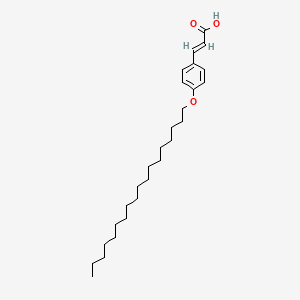
3-O-Benzyl-beta-D-glucose
説明
3-O-Benzyl-beta-D-glucose: is a derivative of glucose, a simple sugar that is a fundamental building block in carbohydrate chemistry. This compound is characterized by the presence of a benzyl group attached to the third carbon of the glucose molecule. It is commonly used in synthetic organic chemistry, particularly in the synthesis of glycosides and other carbohydrate derivatives. The benzyl group serves as a protecting group, which can be selectively removed under specific conditions, making it a valuable intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Benzyl-beta-D-glucose typically involves the selective protection and deprotection of hydroxyl groups on the glucose molecule. One common method is the benzylation of glucose derivatives. For example, benzoylation of methyl glycosides of the D-gluco series with benzoic anhydride catalyzed by tetrabutylammonium benzoate can lead to the formation of 3-O-benzyl derivatives . Another method involves the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to achieve selective benzylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale benzylation reactions using optimized conditions to ensure high yield and purity. The process typically includes steps such as the protection of other hydroxyl groups, selective benzylation, and subsequent deprotection to obtain the desired product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 3-O-Benzyl-beta-D-glucose undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can remove the benzyl group, yielding the deprotected glucose derivative.
Substitution: The benzyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents like lithium aluminum hydride (LiAlH4) can achieve reduction.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Deprotected glucose derivatives.
Substitution: Various substituted glucose derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 3-O-Benzyl-beta-D-glucose is widely used as an intermediate in the synthesis of complex carbohydrates and glycosides. It serves as a building block for the preparation of oligosaccharides and polysaccharides, which are important in the study of carbohydrate chemistry and biochemistry .
Biology: In biological research, this compound is used to study the role of carbohydrates in cellular processes. It can be incorporated into glycoproteins and glycolipids to investigate their functions in cell signaling, adhesion, and recognition .
Medicine: The compound is also explored for its potential therapeutic applications. Modified glucose derivatives, including this compound, are studied for their ability to inhibit glycosidases and other enzymes involved in carbohydrate metabolism. This has implications for the development of drugs targeting diseases such as diabetes and cancer .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It serves as a precursor for the synthesis of biodegradable polymers and other environmentally friendly products .
作用機序
The mechanism of action of 3-O-Benzyl-beta-D-glucose involves its role as a protecting group in synthetic chemistry. The benzyl group can be selectively removed under mild conditions, allowing for the controlled deprotection of specific hydroxyl groups on the glucose molecule. This selective deprotection is crucial for the stepwise synthesis of complex carbohydrates and glycosides .
In biological systems, modified glucose derivatives can interact with enzymes and receptors involved in carbohydrate metabolism. For example, glucose derivatives can inhibit glycosidases by mimicking the natural substrate, thereby blocking the enzyme’s activity. This inhibition can modulate various metabolic pathways and has potential therapeutic applications .
類似化合物との比較
3-O-Benzyl-alpha-D-glucose: Similar to 3-O-Benzyl-beta-D-glucose but with the benzyl group in the alpha configuration.
2-O-Benzyl-beta-D-glucose: Benzyl group attached to the second carbon instead of the third.
4-O-Benzyl-beta-D-glucose: Benzyl group attached to the fourth carbon.
Uniqueness: this compound is unique due to its specific configuration and the position of the benzyl group. This configuration allows for selective reactions and deprotection steps that are not possible with other benzylated glucose derivatives. The beta configuration also influences the compound’s reactivity and interactions with enzymes and other molecules .
特性
IUPAC Name |
(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O6/c14-6-9-10(15)12(11(16)13(17)19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11-,12+,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEFQDXXKFUMOJ-NJMOYASZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(OC(C2O)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60243057 | |
| Record name | 3-O-Benzyl-beta-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60243057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97590-76-6 | |
| Record name | 3-O-(Phenylmethyl)-β-D-glucopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97590-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-O-Benzyl-beta-D-glucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097590766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-O-Benzyl-beta-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60243057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-O-benzyl-β-D-glucose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.097.459 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![RuCl2[(S)-xylbinap][(S)-daipen]](/img/structure/B1640775.png)


